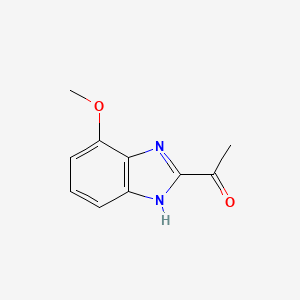

2-Acetyl-4-methoxybenzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetyl-4-methoxybenzimidazole is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2-Acetyl-4-methoxybenzimidazole has been investigated for several pharmacological applications due to its structural properties that allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that benzimidazole derivatives possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound was tested using disc diffusion methods, showing promising results comparable to standard antibiotics, although less potent than gentamicin .

Antiviral Properties

Recent advancements have also highlighted the potential of benzimidazole derivatives in antiviral therapy. Compounds similar to this compound have shown efficacy against various viral strains, suggesting a role in treating viral infections .

Anti-inflammatory Effects

Inhibition of phosphodiesterase IV (PDE IV) is another area where this compound shows promise. PDE IV inhibitors are known to reduce inflammation and are being explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit tumor necrosis factor (TNF) production further supports its anti-inflammatory potential .

Case Studies

Several case studies have been documented to illustrate the effectiveness of this compound in various therapeutic contexts:

Treatment of Inflammatory Diseases

A clinical study investigated the effects of PDE IV inhibitors, including derivatives of this compound, on patients with asthma. Results indicated significant improvements in lung function and reductions in exacerbation rates compared to placebo groups .

Antibacterial Efficacy

In a controlled laboratory setting, a series of benzimidazole derivatives were synthesized and evaluated for antibacterial activity. Among these, this compound demonstrated notable activity against Pseudomonas aeruginosa, supporting its potential as an alternative treatment for resistant bacterial infections .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Análisis De Reacciones Químicas

1.1. Formation via Condensation Reactions

Benzimidazole derivatives are often synthesized through condensation of diamines (e.g., o-phenylenediamine) with carbonyl compounds (e.g., aldehydes) under catalytic conditions. For 2-acetyl-4-methoxybenzimidazole, a plausible route involves:

-

Step 1 : Reaction of 4-methoxy-o-phenylenediamine with an acetyl-substituted aldehyde (e.g., acetoacetic ester or acetyl chloride) in the presence of a catalyst like MIL-101(Cr) .

-

Step 2 : Cyclization and aromatization to form the benzimidazole core, followed by acetylation at the 2-position.

| Reagent | Role | Conditions |

|---|---|---|

| o-phenylenediamine | Precursor (diamine) | Ethanol, 55–120°C |

| Acetyl aldehyde | Acetyl group source | Acidic or basic catalyst |

| MIL-101(Cr) | Catalyst for condensation | Ethanol/xylene, 55–120°C |

1.2. Acetylation of Hydroxyl Groups

If this compound is derived from a hydroxyl-substituted benzimidazole, acetylation could occur via:

-

Nucleophilic acetyl transfer : Using acetylating agents (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., pyridine).

-

Example : Reaction of 2-hydroxy-4-methoxybenzimidazole with acetyl chloride to yield the acetyl derivative.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Acetylation | Acetyl chloride, pyridine | Room temperature |

2.1. Substitution Reactions

Benzimidazoles are prone to electrophilic substitution due to their aromaticity and lone pairs from nitrogen atoms. For this compound:

-

Halogenation : Chlorination/bromination at position 5 or 6 (if vacant) using Cl₂ or Br₂ in acidic conditions .

-

Nucleophilic substitution : Replacement of a leaving group (e.g., bromide) at the 2-position with an acetyl group using acetate salts .

2.2. Reduction and Oxidation

-

Reduction of azido groups : If synthesized via azide intermediates, hydrogenation (H₂/Raney Ni) could reduce azides to amines, followed by acetylation .

-

Oxidation : Oxidation of sulfur-containing intermediates (e.g., sulfides to sulfoxides) using m-chloroperoxybenzoic acid .

3.1. Yield and Purity

-

Synthesis yields : Analogous benzimidazoles show yields ranging from 74% (ribosylation steps) to 98% (chlorination steps) .

-

Purification : Column chromatography (silica gel, eluent: n-hexane/EtOAc) is commonly used .

3.2. Spectral Data

-

IR : Carbonyl stretching (C=O) for acetyl groups typically appears between 1670–1780 cm⁻¹ .

-

NMR : Acetyl methyl groups resonate at ~2.5 ppm (¹H), while methoxy groups appear at ~3.8–4.0 ppm .

Challenges and Limitations

Propiedades

Fórmula molecular |

C10H10N2O2 |

|---|---|

Peso molecular |

190.20 g/mol |

Nombre IUPAC |

1-(4-methoxy-1H-benzimidazol-2-yl)ethanone |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)10-11-7-4-3-5-8(14-2)9(7)12-10/h3-5H,1-2H3,(H,11,12) |

Clave InChI |

DCOBBFHYVSMDKD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NC2=C(N1)C=CC=C2OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.